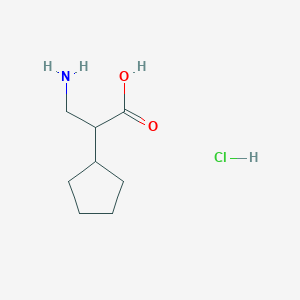

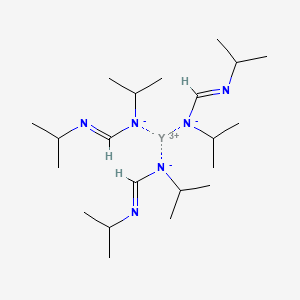

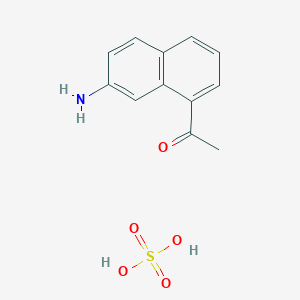

![molecular formula C11H20AuClN2 B6309727 Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98% CAS No. 839722-07-5](/img/structure/B6309727.png)

Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) involves several steps. In a typical procedure, the alkyne substrate is added to a polypropylene microcentrifuge tube along with PhN (CH3)3· HOTf, Chloro gold (I), AgBF4, and CH2Cl2. After stirring in the dark for 5 minutes, KHSO4 and Et3N· 3HF are added .Molecular Structure Analysis

The molecular formula of Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) is C27H36AuClN2, and it has a molecular weight of 621.02 . The structure of this compound is complex, with the gold atom being coordinated to the nitrogen atom of the imidazol-2-ylidene ring .Chemical Reactions Analysis

Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) is known to participate in various chemical reactions. For instance, it can be used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .Physical And Chemical Properties Analysis

Chloro[1,3-bis(1,1’-dimethylethyl)2H-imidazol-2-ylidene]gold(I) is a powder with a melting point of over 300°C . It is typically stored at temperatures between 2-8°C to maintain its stability .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I) complexes have been investigated for their anticancer properties. Studies have shown that these complexes exhibit promising anticancer activity against various cancer cell lines, including lung cancer, ovarian carcinoma, and leukemia cell lines. The mechanism of action is thought to involve interaction with cellular proteins crucial for cancer cell survival, suggesting these compounds as prospective anticancer drug candidates (Siciliano et al., 2011) (Messori et al., 2014).

Catalysis in Organic Transformations

The compound and its derivatives are used as catalysts in organic transformations, leveraging the unique properties of gold(I) N-heterocyclic carbene complexes. This includes applications in the synthesis of complex molecules through reactions like the hydrosilylation of alkenes, where these catalysts show high efficiency and selectivity (Obradors & Echavarren, 2011).

Antibacterial Activity

In addition to anticancer properties, some studies have focused on the antibacterial activity of these gold(I) carbene complexes. They have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential role for these compounds in addressing antibiotic resistance (Gallati et al., 2021).

Application in Asymmetric Catalysis

The chiral versions of these gold(I) carbene complexes have been synthesized and applied in asymmetric catalysis, offering a new approach to the synthesis of enantioenriched molecules. This is particularly relevant for the pharmaceutical industry, where the synthesis of chiral molecules is crucial (Banerjee et al., 2012).

Exploration of Mechanistic Insights

Research into the reactions of these carbene complexes with other metal ions has provided valuable insights into the mechanisms of transmetalation, showcasing the versatility and reactivity of these compounds in organometallic chemistry (Xiao & Jin, 2009).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

chloro-(1,3-ditert-butylimidazol-2-ylidene)gold |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2.Au.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;;/h7-8H,1-6H3;;1H/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAGJDJSGBJLSH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CN(C1=[Au]Cl)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20AuClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

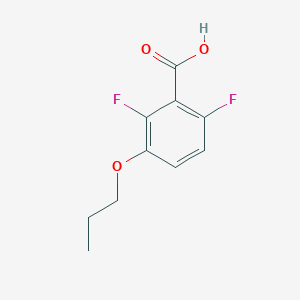

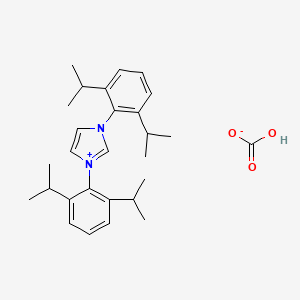

![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)

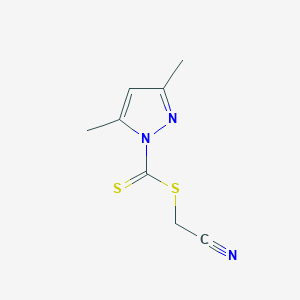

![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)

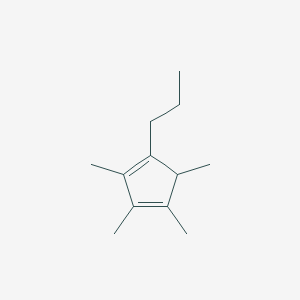

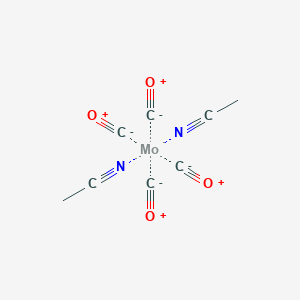

![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)